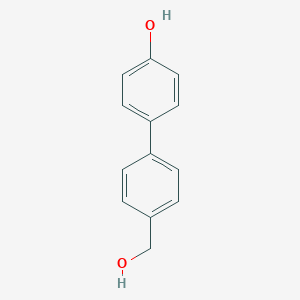

4-(4-Hydroxyphenyl)benzyl alcohol

Übersicht

Beschreibung

4-(4-Hydroxyphenyl)benzyl alcohol is a phenolic compound . It is also known as 4-Hydroxybenzyl alcohol and has a molecular formula of C7H8O2 . It is a white crystalline powder with a slightly fruity-sweet coconut odor .

Synthesis Analysis

4-Hydroxybenzyl alcohol is generally synthesized by the reduction of the corresponding aromatic aldehydes . It is industrially produced by the reaction of phenol with formaldehyde in the presence of a basic catalyst .

Molecular Structure Analysis

The molecular weight of 4-(4-Hydroxyphenyl)benzyl alcohol is 124.14 . The InChIKey of the compound is BVJSUAQZOZWCKN-UHFFFAOYSA-N .

Chemical Reactions Analysis

Alcohols, including 4-(4-Hydroxyphenyl)benzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .

Physical And Chemical Properties Analysis

4-(4-Hydroxyphenyl)benzyl alcohol has a melting point of 114-122 °C and a boiling point of 251-253°C . It has a density of 1.1006 (rough estimate) and a refractive index of 1.5035 (estimate) . It is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-asthmatic Agent

4-Hydroxybenzyl alcohol (HBA) is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .

Precursor for Nanoparticles

HBA can be used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles. These nanoparticles have potential applications in drug delivery systems .

Enzyme Catalyzed Reactions

HBA can be used in enzyme-catalyzed reactions to synthesize poly(4-hydroxybenzyl alcohol) .

Synthesis of 4-Hydroxybenzyl Imidazole Derivatives

HBA can be used for the synthesis of 4-Hydroxybenzyl imidazole derivatives .

Selective Oxidation of Benzyl Alcohol

HBA can be used in the selective oxidation of benzyl alcohol to produce benzoic acid . Benzoic acid has

Wirkmechanismus

Target of Action

4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-(4-HYDROXYMETHYLPHENYL)PHENOL, is a phenolic compound found in Gastrodia elata . It has been shown to have significant effects on the human central nervous system . .

Mode of Action

It is known to exhibit antioxidant and anti-asthmatic properties It is suggested that the compound interacts with its targets, leading to changes that result in these effects

Biochemical Pathways

It is known that the compound has effects on the human central nervous system This suggests that it may affect pathways related to neural signaling or neurotransmitter synthesis or degradation

Pharmacokinetics

It is soluble in water (67 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol This suggests that it may have good bioavailability

Result of Action

4-(4-Hydroxyphenyl)benzyl alcohol has been shown to have antioxidant and anti-asthmatic effects . This suggests that it may have protective effects against oxidative stress and inflammation in the body.

Action Environment

It is known that the compound is combustible and has a risk of burning when exposed to high temperatures, open flames, or oxidizing agents . It should be stored in a sealed, ventilated, cool, and dry environment .

Safety and Hazards

Zukünftige Richtungen

4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.

Eigenschaften

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKOVDPTEKNQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622176 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162957-24-6 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)